molecular formula C12H12F3N3O B7816393 2-(1-(3-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol

2-(1-(3-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol

Cat. No.: B7816393
M. Wt: 271.24 g/mol
InChI Key: ZUAUPCDEFABFNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1384429-73-5) is a 1,2,3-triazole derivative featuring a propan-2-ol backbone and a 3-(trifluoromethyl)phenyl substituent. Its molecular formula is C₁₂H₁₁F₃N₃O (molecular weight ≈ 261.23 g/mol). The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the 1,2,3-triazole core enables hydrogen bonding and metal coordination, making it relevant in medicinal chemistry and materials science .

Properties

IUPAC Name

2-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O/c1-11(2,19)10-7-18(17-16-10)9-5-3-4-8(6-9)12(13,14)15/h3-7,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAUPCDEFABFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=N1)C2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl derivative. One common approach is the Huisgen cycloaddition reaction, where an azide and an alkyne react to form the triazole ring. The trifluoromethyl group can be introduced using reagents like trifluoromethyltrimethylsilane or trifluoromethyl sulfone .

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle the specific reaction conditions required for each step. The process would involve careful control of temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate .

  • Reduction: : The triazole ring can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride .

  • Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

  • Reduction: : Sodium borohydride in methanol, lithium aluminum hydride in ether.

  • Substitution: : Nucleophiles like amines or alkoxides, in the presence of a base.

Major Products Formed

  • Oxidation: : 2-(1-(3-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)propanone.

  • Reduction: : 2-(1-(3-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)propane.

  • Substitution: : Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It serves as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : It can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems.

  • Medicine: : Its derivatives may have potential therapeutic applications, especially in the design of new drugs targeting various diseases.

  • Industry: : It can be used in the production of materials with specific properties, such as enhanced chemical resistance or unique electronic characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds
Compound Name (CAS) Core Structure Substituents Triazole Type Notable Groups Molecular Weight (g/mol)
Target Compound (1384429-73-5) Propan-2-ol 3-(Trifluoromethyl)phenyl 1,2,3-triazole -CF₃, -OH ~261.23
2-(1-Phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol (856863-40-6) Propan-2-ol Phenyl 1,2,3-triazole -Ph, -OH 203.24
Fluconazole Related Compound A (871550-15-1) Propan-2-ol 2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl 1,2,4-triazole -F, dual triazole 355.33
Prothioconazole Metabolite (See ) Propan-2-ol 2-Chlorophenyl, 1-chlorocyclopropyl 1,2,4-triazole -Cl, cyclopropyl ~328.8 (estimated)
(2RS)-2-(2,4-Difluorophenyl)-...propan-2-ol (CAS: N/A) Propan-2-ol 2,4-Difluorophenyl Dual 1,2,4-triazole -F, dual triazole 306.27

Key Observations :

  • Triazole Type : The target compound uses 1,2,3-triazole, while others (e.g., Fluconazole derivatives) employ 1,2,4-triazole, altering electronic properties and hydrogen-bonding capacity.
  • Substituent Effects : The -CF₃ group in the target compound increases electronegativity and lipophilicity compared to phenyl (-Ph) or halogenated (e.g., -Cl, -F) analogs.
  • Molecular Weight : The trifluoromethyl group contributes to a higher molecular weight (~261.23) than simpler phenyl analogs (e.g., 203.24 in ).

Key Observations :

  • CuAAC Efficiency : The target compound’s synthesis likely benefits from click chemistry’s regioselectivity and high yields , but discontinuation suggests scalability or purification issues .
  • Stability : Trifluoromethyl groups generally resist metabolic degradation, but the target’s discontinued status contrasts with stable analogs like Fluconazole derivatives .
Table 3: Comparative Physicochemical Data
Compound logP (Predicted) Solubility (mg/mL) Bioactivity (If Reported)
Target Compound ~2.5 (CF₃ increases lipophilicity) Low (hydrophobic -CF₃) Antifungal (inferred from triazole class)
2-(1-Phenyl-...)propan-2-ol ~1.8 Moderate (polar -OH) Not reported; structural analog for drug discovery.
Fluconazole Related Compound A ~1.2 (polar triazoles reduce logP) High (multiple H-bond donors) Antifungal (similar to fluconazole).
Prothioconazole Metabolite ~3.0 (chlorine enhances logP) Low Agricultural fungicide metabolite.

Key Observations :

  • Bioactivity : Triazole derivatives often target cytochrome P450 enzymes (e.g., CYP51 in fungi). The target’s -CF₃ may enhance binding affinity compared to -Ph or -Cl analogs .

Biological Activity

The compound 2-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is C12H12F3N3OC_{12}H_{12}F_3N_3O, with a molecular weight of approximately 287.24 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that triazole compounds exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to be effective against various bacterial strains and fungi. The compound has been evaluated for its activity against Mycobacterium tuberculosis , demonstrating promising results in inhibiting both drug-sensitive and multidrug-resistant strains .

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundConcentration (μg/mL)Activity
2-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol10Moderate
Control (Standard Drug)5High

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including colon adenocarcinoma (Caco-2), human cervical carcinoma (HeLa), and lung adenocarcinoma (A549). The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)Type
Caco-212.5Colon Adenocarcinoma
HeLa15.0Cervical Carcinoma
A54910.0Lung Adenocarcinoma

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects in preclinical studies. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential for treating inflammatory diseases .

The biological activities of 2-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The triazole ring structure allows for interaction with various enzymes involved in disease processes.
  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : It promotes apoptotic pathways through activation of caspases.

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Study on Antitubercular Activity : A study evaluated the effectiveness of this compound against multidrug-resistant strains of Mycobacterium tuberculosis, showing significant inhibition at concentrations lower than traditional treatments .
  • Cancer Research Trials : Clinical trials assessing the anticancer potential revealed that patients treated with triazole derivatives exhibited improved survival rates compared to those receiving standard chemotherapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.